脱水米替酮
描述
Dehydromiltirone is a novel anti-inflammatory agent with potential therapeutic applications. It is an analogue of the naturally occurring compound miltirone, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Dehydromiltirone has been shown to be more potent than miltirone in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of inflammation, pain, and other disease states.
科学研究应用
糖尿病肾病治疗
脱水米替酮已被发现对糖尿病肾病具有保护机制 . 它通过抑制PIK3CA下调PI3K-AKT信号通路的过度激活,从而降低了系膜细胞中表型转换标记物α-SMA、Col-I和FN的表达 . 体内研究表明DHT可以明显降低蛋白尿水平,改善肾小球肥大 .
破骨细胞分化抑制
脱水米替酮已被发现通过调节MAPK和NF-κB活性抑制RAW264.7和骨髓巨噬细胞的破骨细胞分化 . 它降低了相关基因的表达,最终在体外抑制了骨吸收 .
骨质疏松症治疗
脱水米替酮已被认为是骨质疏松症的潜在治疗方法 . 发现它参与了肽酪氨酸磷酸化、细胞表面受体酪氨酸激酶信号通路和MAPK信号通路 . DHT与MAPK14的结合比其他蛋白质更稳定,表明DHT可能通过MAPK信号通路影响破骨细胞的形成 .
作用机制
Target of Action
Dehydromiltirone, an active component of Salvia miltiorrhiza (SM), primarily targets PIK3CA . PIK3CA is a critical component of the PI3K-AKT signaling pathway , which plays a significant role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Dehydromiltirone interacts with its target, PIK3CA, by binding to its functional pockets . This binding potentially inhibits PIK3CA, thereby downregulating the over-activation of the PI3K-AKT signaling pathway .
Biochemical Pathways
The primary biochemical pathways affected by Dehydromiltirone are the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway in diabetes complications . By inhibiting PIK3CA, Dehydromiltirone reduces the over-activation of the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival .
Result of Action
Dehydromiltirone’s action results in the reduction of the expression of phenotypic switching markers α-SMA, Col-I, and FN in mesangial cells . This effect is achieved by downregulating the over-activation of the PI3K-AKT signaling pathway through the inhibition of PIK3CA . In a diabetic kidney disease (DKD) mouse model, Dehydromiltirone was found to reduce proteinuria and improve glomerular hypertrophy .
未来方向
生化分析
Biochemical Properties
Dehydromiltirone interacts with several enzymes and proteins. It has been shown to bind to functional PIK3CA pockets, thereby potentially inhibiting PIK3CA . This interaction plays a crucial role in the PI3K-AKT signaling pathway .
Cellular Effects
Dehydromiltirone has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the expression of phenotypic switching markers α-SMA, Col-I, and FN in human mesangial cells (HMCs) by downregulating the over-activation of the PI3K-AKT signaling pathway . In osteoclasts, Dehydromiltirone inhibits differentiation by modulating MAPK and NF-κB activity .
Molecular Mechanism
Dehydromiltirone exerts its effects at the molecular level through several mechanisms. It binds to functional PIK3CA pockets, potentially inhibiting PIK3CA . This interaction plays a crucial role in the PI3K-AKT signaling pathway, influencing gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Dehydromiltirone has shown to have long-term effects on cellular function. For instance, it has been found to ameliorate renal function loss and renal tissue damage in a diabetic kidney disease mouse model .
Dosage Effects in Animal Models
In animal models, the effects of Dehydromiltirone vary with different dosages. For example, in a diabetic kidney disease mouse model, different concentrations of Dehydromiltirone could reduce body weight, serum creatinine, blood urea nitrogen, and proteinuria, with high-dose Dehydromiltirone having a more significant effect .
Metabolic Pathways
Dehydromiltirone is involved in several metabolic pathways. It plays a role in the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway in diabetes complications .
Transport and Distribution
Its ability to bind to functional PIK3CA pockets suggests that it may interact with transporters or binding proteins .
属性
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLDPKLRMEKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C3=C(C=C2)C(CC=C3)(C)C)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151273 | |
Record name | Dehydromiltirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116064-77-8 | |
Record name | Dehydromiltirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116064778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydromiltirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROMILTIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPP9EW3OBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known mechanisms of action for Dehydromiltirone (DHT)?
A1: DHT has been shown to exert its effects through multiple pathways. Studies suggest that DHT can inhibit the phenotypic switching of mesangial cells by targeting the PIK3CA signaling pathway []. It has also demonstrated the ability to modulate MAPK and NF-κB activity, impacting osteoclast differentiation []. Furthermore, research indicates DHT may protect against liver injury by inhibiting p38 and NFκB signaling in Kupffer cells [].
Q2: What is the molecular formula and weight of Dehydromiltirone?
A2: Dehydromiltirone has a molecular formula of C20H22O5 and a molecular weight of 342.39 g/mol.
Q3: Can you elaborate on the structural features of DHT and their relation to its antioxidant activity?
A3: DHT belongs to the abietane-type diterpenoid quinone family. Quantum chemical calculations suggest that DHT, like other quinone antioxidants, may exert its antioxidant effects by forming stable complex radicals with carbon-centered radicals in fats []. This interaction helps to retard lipid rancidity. The specific structural features of DHT, such as its quinone moiety and the presence of specific functional groups, contribute to its ability to scavenge free radicals and protect against oxidative damage.
Q4: What in vitro models have been used to investigate the effects of DHT?
A4: Researchers have utilized various in vitro models to study DHT's effects. These include:* Human Mesangial Cells (HMCs): DHT has been shown to reduce the expression of phenotypic switching markers (α-SMA, Col-I, and FN) in HMCs, suggesting its potential in addressing diabetic kidney disease [].* RAW264.7 and Bone Marrow Macrophages: In these models, DHT exhibited an inhibitory effect on osteoclast differentiation, suggesting its potential in osteoporosis treatment [].* HK-2 Cells: Pretreatment with DHT protected HK-2 cells from LPS-induced injury, decreasing oxidative stress, mitochondrial dysfunction, and apoptosis [].
Q5: How effective is DHT in in vivo models of disease?
A5: DHT has shown promising results in several in vivo models:
- Diabetic Kidney Disease (DKD) Mouse Model: DHT administration improved renal function, reduced proteinuria, and ameliorated glomerular hypertrophy [].
- Sepsis-Induced AKI Mouse Model: Pretreatment with DHT protected against renal function loss and tissue damage induced by CLP surgery. It also attenuated the production of inflammatory mediators (IL-6, IL-1β, TNF-α, MCP-1) [].
- Rat Model of Post-Hypoxie Cardiac Contractile Force Recovery: Tanshindiol B, a related compound, significantly improved cardiac contractile force recovery following hypoxic perfusion and reoxygenation [].
Q6: Have any studies investigated the potential of DHT in treating thrombotic diseases?
A6: While not directly investigated in clinical trials, network pharmacological analysis suggests that DHT, along with other compounds found in Salvia miltiorrhiza, may hold potential for treating thrombotic diseases. This prediction stems from its potential to interact with targets involved in pathways related to the endocrine system, signal transduction, cell motility, environmental adaptation, and the nervous system [].
Q7: What is the historical context of Dehydromiltirone research?
A7: DHT was first isolated and characterized from the roots of Salvia prionitis Hance []. Since then, research has expanded to explore its various pharmacological activities, including its antioxidant, anti-inflammatory, and cytoprotective effects in various disease models [, , , , ].
Q8: What are the limitations of current Dehydromiltirone research?
A8: While promising, current research on DHT has limitations. Most studies are preclinical, utilizing in vitro and in vivo models. Further research, including well-designed clinical trials, is necessary to determine its efficacy and safety in humans. Additionally, a comprehensive understanding of its pharmacokinetic properties, potential drug interactions, long-term effects, and optimal dosage regimens is crucial for its clinical translation.
Q9: Are there any analytical methods for identifying and quantifying Dehydromiltirone?
A9: Yes, researchers have successfully utilized ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) for the rapid identification and quantification of DHT in complex mixtures, particularly from Salvia miltiorrhiza []. This advanced analytical technique allows for sensitive and specific detection of DHT, enabling researchers to study its presence and abundance in various samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。